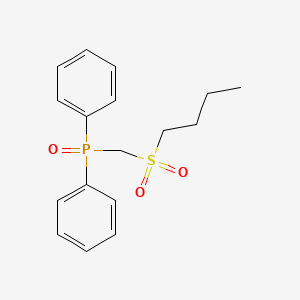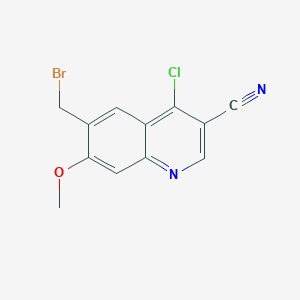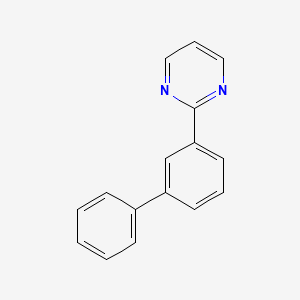
2-(3-Biphenylyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-3-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrimidine ring substituted with a biphenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobiphenyl with amidines under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrimidine ring.
Example Reaction:
Reactants: 3-bromobiphenyl, amidine
Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide or ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-3-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. The biphenyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyrimidine: Similar structure but with a single phenyl group instead of a biphenyl group.
2-(4-Methylphenyl)pyrimidine: Similar structure with a methyl-substituted phenyl group.
2-(4-Chlorophenyl)pyrimidine: Similar structure with a chlorine-substituted phenyl group.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)pyrimidine is unique due to the presence of the biphenyl group, which can enhance its hydrophobic interactions and binding affinity in biological systems. This structural feature can lead to improved pharmacokinetic properties and increased potency in medicinal applications.
Propiedades
Fórmula molecular |
C16H12N2 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-(3-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-8-4-9-15(12-14)16-17-10-5-11-18-16/h1-12H |
Clave InChI |
CIHXPMHUOQCNHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


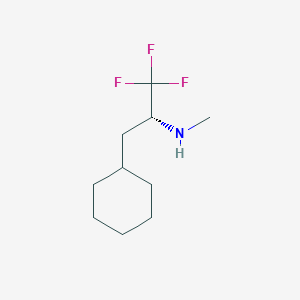
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)

![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)

![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)
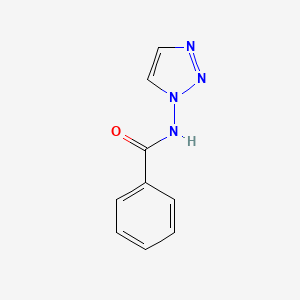
![4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B13100019.png)
![2,3-dimethyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B13100027.png)
![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
